N-amino-4-methylbenzamidine
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Overview
Description
N-amino-4-methylbenzamidine is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of an amino group and a methyl group attached to a benzamidine core, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-amino-4-methylbenzamidine typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to optimize yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of microreactors also enhances safety and reduces waste generation .
Chemical Reactions Analysis
Types of Reactions: N-amino-4-methylbenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas and palladium catalysts are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-amino-4-methylbenzamidine has a wide range of applications in scientific research:
Chemistry: It serves as a crucial building block in the synthesis of various drug candidates and organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-amino-4-methylbenzamidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological context. It may also interact with cellular receptors and signaling pathways, leading to various biochemical effects .
Comparison with Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid with similar structural features.
4-Amino-N-methylbenzamide: Another compound with an amino group and a methyl group attached to a benzamide core.
Uniqueness: N-amino-4-methylbenzamidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N'-amino-4-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)8(9)11-10/h2-5H,10H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYMUTJWVQVMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711926 |
Source
|
Record name | 4-Methylbenzene-1-carbohydrazonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62230-47-1 |
Source
|
Record name | 4-Methylbenzene-1-carbohydrazonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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